methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a 2,4-dichlorophenyl substituent. The compound’s structure comprises a methyl ester group, an amino group, and a halogenated aromatic ring, with the hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing enantiomerically pure agents due to its stereochemical versatility .
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11;/h2-4,8H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBAASRVXSHGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2,4-Dichlorophenylglycine
Esterification is achieved by reacting 2,4-dichlorophenylglycine with methanol in the presence of hydrochloric acid. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, with a molar ratio of 1:1.2 (glycine derivative to methanol). Polar solvents such as methanol or ethanol enhance reaction efficiency, while hydrochloric acid serves as both a catalyst and a proton source for the amino group.
Key Parameters :
Hydrochloride Salt Formation
Following esterification, the product is treated with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt. This step is critical for stabilizing the amine and improving crystallinity. The reaction mixture is cooled to 0–5°C to maximize yield, achieving >90% conversion under optimal conditions.
Industrial Production Methods
Scale-up processes prioritize cost efficiency and reproducibility. Continuous flow reactors and automated systems are employed to maintain consistent temperature and mixing, reducing side reactions.
Continuous Flow Synthesis
In industrial settings, 2,4-dichlorophenylglycine and methanol are fed into a continuous flow reactor equipped with static mixers. HCl gas is introduced at controlled rates to maintain a pH of 1–2. The residence time is optimized to 2–4 hours, achieving throughputs of >50 kg/hour.
Solvent Recovery and Recycling
Methanol is distilled off under reduced pressure (100–200 mmHg) and recycled into the process. Advanced techniques like agitated thin-film drying (ATFD) minimize thermal degradation, ensuring solvent purity >99%.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield
Experiments varying reaction temperatures demonstrate a direct correlation between heat and conversion efficiency:
| Temperature (°C) | Conversion (%) | Purity (%) |
|---|---|---|
| 60 | 78 | 92 |
| 70 | 89 | 95 |
| 80 | 94 | 97 |
Higher temperatures accelerate esterification but risk decomposing the hydrochloride salt. A balance is struck at 75°C.
Acid Catalyst Screening
Alternative acids were evaluated to replace HCl:
| Acid | Conversion (%) | Byproducts (%) |
|---|---|---|
| H₂SO₄ | 65 | 12 |
| H₃PO₄ | 58 | 9 |
| HCl (control) | 94 | <1 |
HCl remains superior due to its volatility, which simplifies removal during workup.
Purification and Crystallization
Recrystallization Protocols
The crude hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v). Cooling the solution to 4°C yields crystals with >99% purity. Key factors include:
Chromatographic Purification
For high-purity applications (>99.9%), silica gel column chromatography with ethyl acetate/hexane (1:4) eluent is employed. This method resolves residual dichlorophenylglycine and ester byproducts but is cost-prohibitive for large-scale production.
Enantiomeric Resolution
While the racemic mixture is sufficient for many applications, enantiopure forms are required for chiral pharmaceuticals. Resolution is achieved using L-(+)-tartaric acid:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Organic Synthesis
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of novel compounds with desired properties.
Research has indicated that this compound may exhibit various biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have implications in drug development targeting metabolic pathways.
- Neurotransmitter Modulation : Similar compounds have shown the ability to interact with serotonin, norepinephrine, and dopamine transporters, potentially influencing mood regulation and cognitive functions.
Pharmaceutical Development
The compound is under investigation for its therapeutic applications, particularly in the development of new pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow it to serve as a precursor for synthesizing drugs with improved efficacy and specificity.
Case Study 1: Pharmaceutical Applications
A study highlighted the compound's role in synthesizing pharmaceutical agents due to its ability to interact effectively with biological targets. Researchers have focused on modifying its structure to enhance therapeutic efficacy while minimizing side effects.
Case Study 3: Toxicity Assessments
Initial assessments indicate that this compound exhibits low toxicity levels in preliminary tests. Comprehensive safety evaluations are necessary to establish its safety profile for potential therapeutic use .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetate | Contains both chloro and fluoro substitutions | Offers insights into how halogen variations affect binding |
| Methyl (R)-2-amino-2-(4-chlorophenyl)acetate | Contains a single chlorophenyl group | Simpler structure may lead to different reactivity |
| Methylphenidate | Related compound with similar structural features | Different pharmacological properties |
This table illustrates how variations in structure among related compounds can influence their biological activities and applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The 2,4-dichlorophenyl group distinguishes the target compound from analogs with alternative halogenation patterns or substituents. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
Key Observations :
- Halogen Effects : The 2,4-dichlorophenyl group confers higher lipophilicity (logP ~2.8) compared to difluorophenyl (logP ~1.9) or trifluoromethylphenyl (logP ~2.5) analogs, influencing membrane permeability and bioavailability .
Role in Multicomponent Reactions
Compounds like methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride are critical in Ugi four-component reactions (Ugi-4CC) to generate thiobenzodiazepines . The 2,4-dichlorophenyl variant may exhibit similar utility but with altered reactivity due to stronger electron-withdrawing effects, which could accelerate imine formation but hinder nucleophilic additions.
Biological Activity
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride is a chemical compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H10Cl2N O2
- Molecular Weight : Approximately 221.09 g/mol
- Functional Groups : Amino group (-NH2), acetate group (-COOCH3), and dichlorophenyl moiety.
The presence of the dichlorophenyl group is significant as it enhances the compound's binding affinity to various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in pathological processes. This inhibition can be critical in treating diseases where these enzymes play a significant role.
- Receptor Binding : Research indicates that this compound may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
1. Antimicrobial Activity
Preliminary studies suggest that methyl 2-amino-2-(2,4-dichlorophenyl)acetate exhibits antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, showing promise as a potential antibacterial agent.
2. Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity in various animal models. For instance, studies involving mice demonstrated that administration of the compound significantly reduced inflammation induced by acetic acid and other irritants.
| Group | Dosage (mg/kg) | Inflammation Reduction (P-value) |
|---|---|---|
| Control | - | - |
| Positive Drug (Potassium Diclofenac) | 32 | <0.001 |
| Methyl 2-amino-2-(2,4-dichlorophenyl)acetate Low Dose | 16 | <0.01 |
| Methyl 2-amino-2-(2,4-dichlorophenyl)acetate High Dose | 64 | <0.001 |
This table summarizes findings from pharmacodynamic tests showing that both low and high doses of the compound significantly suppressed inflammatory responses compared to control groups.
3. Cytotoxicity Against Cancer Cells
Research indicates that derivatives of methyl 2-amino-2-(2,4-dichlorophenyl)acetate may possess cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting potential applications in oncology.
Case Studies
-
Study on Anti-inflammatory Activity :
A study involving male Kunming strain mice divided into groups treated with varying doses of methyl 2-amino-2-(2,4-dichlorophenyl)acetate showed a marked reduction in pain response compared to controls. The results indicated a lower LD50 compared to Potassium Diclofenac, suggesting a better safety profile.- LD50 Comparison :
- Methyl 2-amino-2-(2,4-dichlorophenyl)acetate: 328.8 mg/kg
- Potassium Diclofenac: 160.04 mg/kg
- LD50 Comparison :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-amino-2-(2,4-dichlorophenyl)acetate hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 2,4-dichlorobenzaldehyde and glycine methyl ester hydrochloride under basic conditions (e.g., NaOH), followed by acidification with HCl to form the hydrochloride salt. Key parameters include solvent choice (ethanol/methanol), reflux temperatures (60–80°C), and stoichiometric control of reagents .
- Purity Optimization : Use recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) and validate purity via HPLC (>98%) with UV detection at 254 nm .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm phenyl ring substituents (δ 7.2–7.8 ppm for dichlorophenyl protons) and ester/amine groups.
- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., ~294.1 g/mol).
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if chirality is present .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Initial Screens :
- Enzyme Inhibition : Test against serine hydrolases or proteases via fluorogenic substrate assays (e.g., trypsin-like activity).
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to amino acid derivatives .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps (e.g., amine-ester coupling).
- Machine Learning : Train models on existing reaction datasets (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF as a solvent for higher yields) .
- Automation : Implement continuous-flow reactors for precise temperature/pH control, reducing side products (e.g., over-hydrolysis of the ester group) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).
- Structural Variants : Synthesize analogs (e.g., replacing 2,4-dichloro with 3,5-dichloro) to isolate substituent effects on activity .
- Orthogonal Assays : Validate hits via SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Q. How does the compound interact with specific biological targets (e.g., enzymes or receptors)?
- Mechanistic Studies :
- Molecular Docking : AutoDock Vina to model binding poses in enzyme active sites (e.g., chymotrypsin-like proteases).
- Mutagenesis : Clone and express mutant receptors (e.g., alanine scanning) to identify critical binding residues .
- Pharmacokinetics : LC-MS/MS to measure plasma stability and metabolite formation in vitro (e.g., ester hydrolysis to free acid) .
Q. What are the best practices for addressing limited safety/toxicology data in preclinical studies?
- Tiered Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
